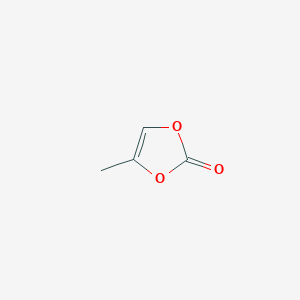
4-Methyl-1,3-dioxol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,3-dioxol-2-one is a cyclic carbonate compound with the molecular formula C4H6O3. It is a colorless, odorless, and flammable liquid that is soluble in water and various organic solvents. This compound is used in various industrial applications, including as a solvent, plasticizer, and intermediate in organic synthesis .
Vorbereitungsmethoden
4-Methyl-1,3-dioxol-2-one can be synthesized through several methods. One common method involves the reaction of propylene glycol with phosgene to produce hydroxyisopropyl chloroformate, which is then converted to propylene carbonate by the action of sodium hydroxide. The final product is obtained through distillation under reduced pressure . Another method involves the reaction of acetoin with chloroformate in the presence of a catalyst, followed by chlorination and rectification to achieve high purity .
Analyse Chemischer Reaktionen
4-Methyl-1,3-dioxol-2-one undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,3-dioxol-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methyl-1,3-dioxol-2-one involves its ability to form stable intermediates and reactive species that participate in various chemical reactions. In lithium-ion batteries, it acts as an electrolyte additive, forming a stable solid electrolyte interface that improves battery performance by providing ion channels for facile lithium-ion transport and protecting the electrodes from degradation .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-1,3-dioxol-2-one can be compared with similar cyclic carbonates such as:
4,5-Dimethyl-1,3-dioxol-2-one: This compound is used in similar applications but has different physicochemical properties and reactivity.
Vinylene Carbonate: Another cyclic carbonate used in lithium-ion batteries, but with different stability and performance characteristics.
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Used as an intermediate in pharmaceutical synthesis, similar to this compound, but with distinct reactivity due to the presence of a chlorine atom.
This compound stands out due to its versatility in various applications, particularly in the field of lithium-ion batteries and pharmaceutical synthesis.
Eigenschaften
IUPAC Name |
4-methyl-1,3-dioxol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c1-3-2-6-4(5)7-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXOPVULXOEHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
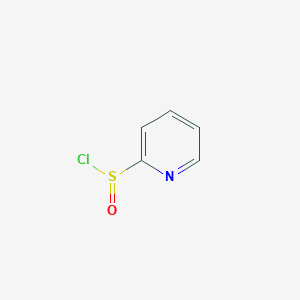
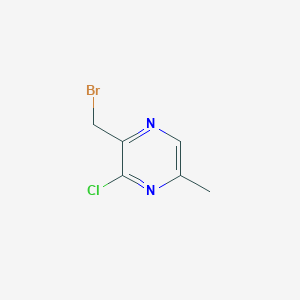
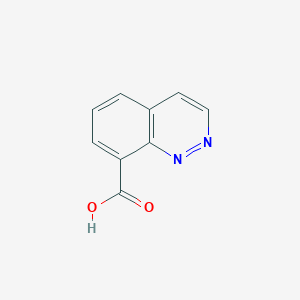
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)
![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)
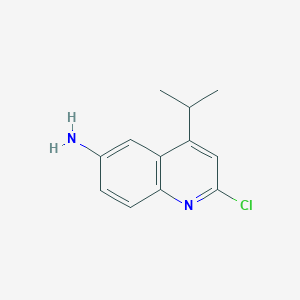
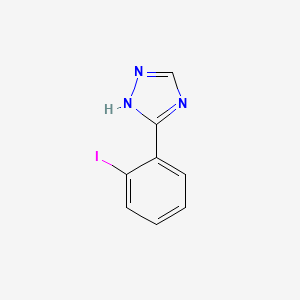
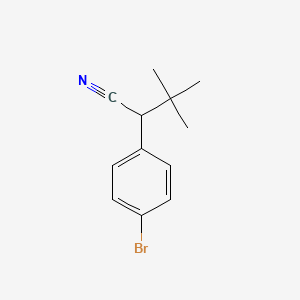
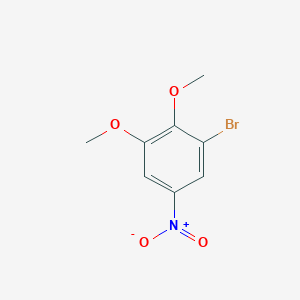

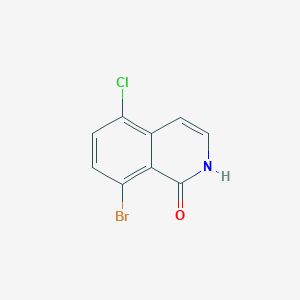
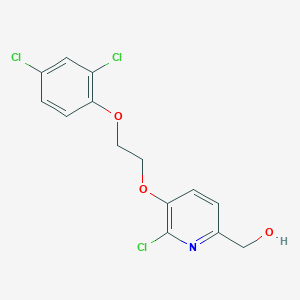

![2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678303.png)
